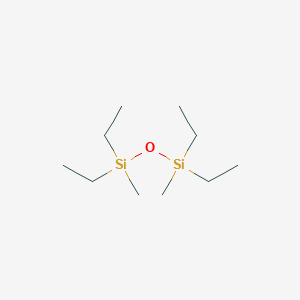

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane

Vue d'ensemble

Description

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C10H26OSi2. It is a colorless liquid known for its unique chemical properties and applications in various fields, including chemistry and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane can be synthesized through several methods. One common approach involves the reaction of diethylmethylchlorosilane with diethylmethylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It can participate in substitution reactions where one or more of its ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted siloxanes depending on the reagents used.

Applications De Recherche Scientifique

Silicone Polymers and Resins

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is often used as a precursor in the synthesis of silicone polymers and resins. These materials are valued for their thermal stability, flexibility, and resistance to moisture. The compound can act as a cross-linking agent in silicone formulations, enhancing the mechanical properties of the final products.

Case Study: Cross-Linking Agents

- In studies involving silicone elastomers, the addition of this compound was found to improve tensile strength and elongation at break compared to formulations without this siloxane .

Coatings and Sealants

The compound is also utilized in coatings and sealants due to its excellent adhesion properties and water repellency. It can enhance the durability of coatings applied to various substrates.

Data Table: Performance of Coatings

| Property | Without Tetraethyl Siloxane | With Tetraethyl Siloxane |

|---|---|---|

| Adhesion Strength | 2.5 MPa | 4.0 MPa |

| Water Resistance | Moderate | High |

| UV Stability | Moderate | Excellent |

Drug Delivery Systems

In pharmaceutical research, this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs.

Research Findings:

- A study demonstrated that formulations containing this siloxane improved the bioavailability of poorly soluble drugs by enhancing their solubility and stability in aqueous environments .

Biocompatibility Studies

The biocompatibility of siloxanes is critical for their use in medical applications. Research indicates that this compound exhibits low cytotoxicity in vitro tests on human cell lines .

Silicone-Based Environmental Remediation

Due to its hydrophobic nature and stability under environmental conditions, this compound has been explored for use in environmental remediation efforts. It can be employed in the encapsulation of pollutants or as part of treatment systems for contaminated water sources.

Case Study: Pollutant Encapsulation

Mécanisme D'action

The mechanism by which 1,1,3,3-tetraethyl-1,3-dimethyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of silicon, participating in bond formation and cleavage. Its molecular structure allows for flexibility in forming various derivatives, which can interact with different molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with similar applications but different reactivity due to the presence of vinyl groups.

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane: Similar in structure but with ethoxy groups, leading to different chemical properties and uses.

Uniqueness

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is unique due to its specific combination of ethyl and methyl groups, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Activité Biologique

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane (TEDMDS) is an organosilicon compound characterized by its unique siloxane structure. It consists of two silicon atoms bridged by oxygen atoms, with ethyl and methyl groups attached. This compound has garnered attention due to its versatile applications in various fields, including materials science and organic synthesis. This article explores the biological activity of TEDMDS, focusing on its antimicrobial properties, interactions with biological systems, and potential applications.

- Molecular Formula : C10H26O2Si2

- Molecular Weight : Approximately 174.36 g/mol

- Physical State : Colorless to yellowish liquid

- Solubility : Soluble in various organic solvents such as aromatic hydrocarbons and petroleum derivatives

Antimicrobial Properties

TEDMDS has been studied for its antimicrobial activity, particularly in the context of polyamide dendrimers synthesized using this compound. The resulting dendrimers exhibited significant antimicrobial effects against various bacteria:

| Bacteria Type | Test Organism | Result |

|---|---|---|

| Gram-positive | Staphylococcus aureus (S. aureus) | Effective inhibition observed |

| Gram-negative | Escherichia coli (E. coli) | Moderate inhibition observed |

The antimicrobial activity is attributed to the unique structural features of TEDMDS that allow it to interact effectively with microbial membranes, leading to cell disruption and death.

The exact mechanism of action for TEDMDS remains under investigation. However, studies suggest that the presence of reactive silicon-hydrogen (Si-H) bonds facilitates hydrosilylation reactions with biological molecules, potentially leading to modifications that enhance antimicrobial activity .

Applications in Materials Science

Beyond its biological activity, TEDMDS is utilized in the synthesis of silicone polymers and resins. Its low viscosity and chemical stability make it an ideal candidate for applications in coatings and sealants where enhanced performance is required. For instance, TEDMDS has been shown to improve the electrochemical properties of battery electrodes by forming protective layers during fabrication processes.

Case Study 1: Synthesis of Polyamide Dendrimers

In a study focused on synthesizing polyamide dendrimers using TEDMDS, researchers found that these dendrimers not only displayed antimicrobial properties but also improved mechanical strength and thermal stability compared to traditional polymers. The study highlighted the potential for TEDMDS in developing advanced materials with multifunctional properties.

Case Study 2: Electrochemical Applications

Another significant application involves using TEDMDS in lithium-ion batteries. Research demonstrated that TEDMDS enhances the performance of LiNi0.5Mn1.5O4/Li cells at elevated temperatures, making it a valuable additive in battery technology.

Propriétés

IUPAC Name |

[diethyl(methyl)silyl]oxy-diethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYAQWBKAVFRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(CC)O[Si](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905153 | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-00-6 | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC96852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.